molecular formula C10H9BrFN B1448008 7-Bromo-3-ethyl-5-fluoro-1H-indole CAS No. 1360891-22-0

7-Bromo-3-ethyl-5-fluoro-1H-indole

Cat. No.: B1448008
CAS No.: 1360891-22-0
M. Wt: 242.09 g/mol
InChI Key: PMWADUVPZWTPJQ-UHFFFAOYSA-N
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Description

7-Bromo-3-ethyl-5-fluoro-1H-indole is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine, ethyl, and fluorine substituents on the indole ring enhances its chemical reactivity and potential for various applications.

Scientific Research Applications

7-Bromo-3-ethyl-5-fluoro-1H-indole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.

    Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Chemical Biology: The compound is used as a probe in biochemical assays to study cellular processes and signaling pathways.

Safety and Hazards

The safety data sheet for a similar compound, “7-Bromo-1H-indole”, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Therefore, “7-Bromo-3-ethyl-5-fluoro-1H-indole” and similar compounds may have potential for future therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-ethyl-5-fluoro-1H-indole typically involves multi-step organic reactions. One common method includes the bromination of 3-ethyl-5-fluoroindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The indole ring can participate in oxidation reactions to form indole-2,3-diones or reduction reactions to form indolines.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products:

  • Substituted indoles, indole-2,3-diones, indolines, and biaryl derivatives depending on the reaction type and conditions.

Mechanism of Action

The mechanism of action of 7-Bromo-3-ethyl-5-fluoro-1H-indole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The bromine and fluorine substituents can enhance binding affinity to target proteins, while the indole ring can interact with hydrophobic pockets in the active site. The compound may also participate in electron transfer reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

  • 7-Bromo-5-fluoro-1H-indole
  • 3-Ethyl-5-fluoro-1H-indole
  • 7-Bromo-3-methyl-1H-indole

Comparison: 7-Bromo-3-ethyl-5-fluoro-1H-indole is unique due to the presence of both bromine and fluorine substituents, which enhance its reactivity and potential for diverse applications. Compared to 7-Bromo-5-fluoro-1H-indole, the ethyl group in this compound provides additional steric and electronic effects, influencing its chemical behavior and biological activity. Similarly, the combination of substituents in this compound distinguishes it from other indole derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

7-bromo-3-ethyl-5-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFN/c1-2-6-5-13-10-8(6)3-7(12)4-9(10)11/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWADUVPZWTPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C=C(C=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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